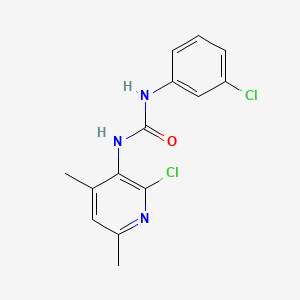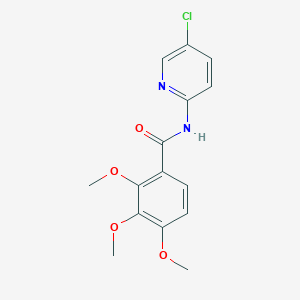
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea, also known as CDU, is a synthetic compound that has shown promising results in scientific research applications. It belongs to the class of urea herbicides and is used as a selective herbicide in agriculture. The purpose of
Mecanismo De Acción
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea inhibits the activity of photosystem II in plants, which is responsible for converting light energy into chemical energy. This leads to a disruption in the photosynthesis process, ultimately resulting in the death of the plant. In cancer cells, this compound inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammals and is rapidly metabolized and excreted from the body. It does not accumulate in tissues and has no known adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea is a highly selective herbicide and has been shown to be effective against a wide range of weeds. It is also relatively easy to synthesize and has low toxicity in mammals. However, this compound has limited solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several potential future directions for N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea research. One area of interest is the development of new this compound analogs with improved herbicidal properties. Another potential direction is the use of this compound in combination with other herbicides to increase its effectiveness. Additionally, this compound may have potential applications in other areas, such as the treatment of other diseases besides cancer. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research applications. It is a selective herbicide that works by inhibiting the photosynthesis process in plants and has also been studied for its potential use in cancer treatment. This compound has low toxicity in mammals and is rapidly metabolized and excreted from the body. While this compound has some limitations, it has several potential future directions for research.
Métodos De Síntesis
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea is synthesized by reacting 3-chloroaniline with 2-chloro-4,6-dimethylpyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with phosgene to form this compound.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea has been extensively studied for its herbicidal properties and has shown to be effective against a wide range of weeds. It works by inhibiting the photosynthesis process in plants, leading to their death. This compound has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-(2-chloro-4,6-dimethylpyridin-3-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-8-6-9(2)17-13(16)12(8)19-14(20)18-11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVGBUFJQWYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5437133.png)


![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5437162.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5437169.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5437172.png)
![5-[(3-anilino-1-piperidinyl)carbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5437185.png)
![N-(2-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5437192.png)
![4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5437199.png)
![1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B5437202.png)
![(3S*,4S*)-1-[(7-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5437234.png)
![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)
![methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5437252.png)
![N-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5437257.png)